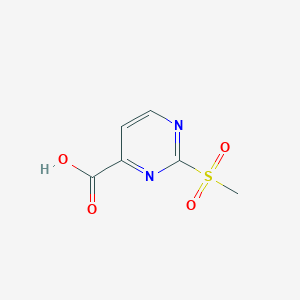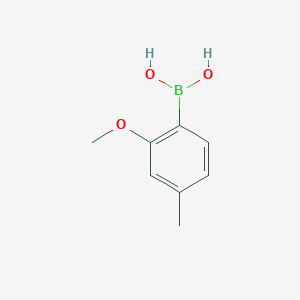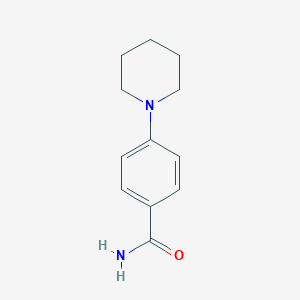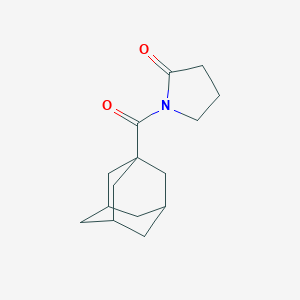
1-(Adamantane-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantane-1-carbonyl)pyrrolidin-2-one, also known as ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACP is a pyrrolidine derivative that contains an adamantane moiety, which provides it with unique properties and makes it an attractive candidate for research.
Mechanism Of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)pyrrolidin-2-one is not fully understood. However, it has been shown to interact with various cellular targets, including ion channels and enzymes. 1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical And Physiological Effects
1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(Adamantane-1-carbonyl)pyrrolidin-2-one can inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. It has also been shown to have antitumor activity in various cancer cell lines.
In vivo studies have shown that 1-(Adamantane-1-carbonyl)pyrrolidin-2-one can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anticonvulsant activity in animal models of epilepsy.
Advantages And Limitations For Lab Experiments
1-(Adamantane-1-carbonyl)pyrrolidin-2-one has several advantages for lab experiments. It is easy to synthesize and has a high yield, which makes it a useful building block for the preparation of complex organic molecules. It also has unique properties, such as its rigidity and hydrophobicity, which make it an attractive candidate for the design of new materials.
However, 1-(Adamantane-1-carbonyl)pyrrolidin-2-one also has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 1-(Adamantane-1-carbonyl)pyrrolidin-2-one. One area of interest is the development of new antiviral and antitumor agents based on the structure of 1-(Adamantane-1-carbonyl)pyrrolidin-2-one. Another area of interest is the design of new materials based on the unique properties of 1-(Adamantane-1-carbonyl)pyrrolidin-2-one. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Adamantane-1-carbonyl)pyrrolidin-2-one and its potential applications in the treatment of neurological disorders.
Synthesis Methods
1-(Adamantane-1-carbonyl)pyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of adamantane with various reagents. One of the most commonly used methods involves the reaction of adamantane with chloroacetyl chloride, followed by the reaction with pyrrolidine. The resulting product is then purified through recrystallization to obtain pure 1-(Adamantane-1-carbonyl)pyrrolidin-2-one.
Scientific Research Applications
1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been shown to have antiviral, antitumor, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, 1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers. Its unique properties, such as its rigidity and hydrophobicity, make it an attractive candidate for the design of new materials.
In organic synthesis, 1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been used as a starting material for the synthesis of various pyrrolidine derivatives. Its ease of synthesis and high yield make it a useful building block for the preparation of complex organic molecules.
properties
CAS RN |
139143-53-6 |
|---|---|
Product Name |
1-(Adamantane-1-carbonyl)pyrrolidin-2-one |
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-(adamantane-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c17-13-2-1-3-16(13)14(18)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2 |
InChI Key |
HGLVVWKWAQKMAH-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



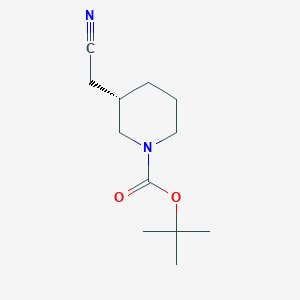

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)

![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
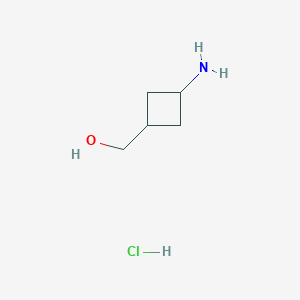
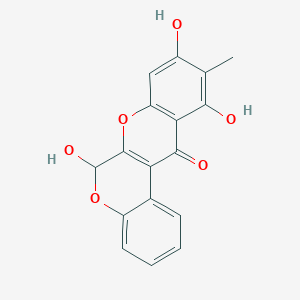
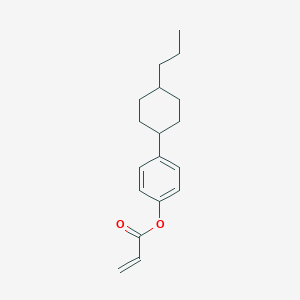
![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)
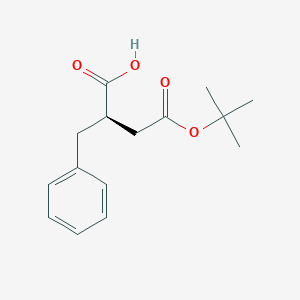
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
